1-{3-[(1H-Benzimidazol-2-ylthio)methyl]-4-methoxyphenyl}-2,3,4,9-tetrahydro-1H-beta-carboline
Overview
Description
1-{3-[(1H-Benzimidazol-2-ylthio)methyl]-4-methoxyphenyl}-2,3,4,9-tetrahydro-1H-beta-carboline is a complex organic compound that features a benzimidazole moiety fused with a beta-carboline structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(1H-Benzimidazol-2-ylthio)methyl]-4-methoxyphenyl}-2,3,4,9-tetrahydro-1H-beta-carboline typically involves multiple steps. One common method starts with the preparation of 1,3-dihydro-2H-1,3-benzimidazole-2-thione, which is then reacted with 4-fluorobenzaldehyde in DMSO to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is further reacted with thiosemicarbazide in ethanol at reflux temperature to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(1H-Benzimidazol-2-ylthio)methyl]-4-methoxyphenyl}-2,3,4,9-tetrahydro-1H-beta-carboline can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
1-{3-[(1H-Benzimidazol-2-ylthio)methyl]-4-methoxyphenyl}-2,3,4,9-tetrahydro-1H-beta-carboline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-{3-[(1H-Benzimidazol-2-ylthio)methyl]-4-methoxyphenyl}-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity . The beta-carboline structure may also contribute to its biological effects by interacting with DNA and other cellular components .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 1H-benzimidazole and its derivatives share a similar core structure and exhibit various biological activities.
Beta-Carboline Derivatives: Compounds like harmine and harmaline share the beta-carboline structure and are known for their psychoactive and therapeutic effects.
Uniqueness
1-{3-[(1H-Benzimidazol-2-ylthio)methyl]-4-methoxyphenyl}-2,3,4,9-tetrahydro-1H-beta-carboline is unique due to the combination of the benzimidazole and beta-carboline moieties, which may result in a synergistic effect on its biological activities .
Properties
IUPAC Name |
1-[3-(1H-benzimidazol-2-ylsulfanylmethyl)-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4OS/c1-31-23-11-10-16(14-17(23)15-32-26-29-21-8-4-5-9-22(21)30-26)24-25-19(12-13-27-24)18-6-2-3-7-20(18)28-25/h2-11,14,24,27-28H,12-13,15H2,1H3,(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYGDDRCJUCTLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(CCN2)C4=CC=CC=C4N3)CSC5=NC6=CC=CC=C6N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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